Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-fluoro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a pyridin-2-yl group at the 1-position and a fluorine atom at the 5-position of the pyrazole ring, with an ethyl ester moiety at the 4-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties .
The fluorine substituent at the 5-position enhances metabolic stability and bioavailability, while the pyridin-2-yl group may contribute to π-stacking interactions in biological targets. Applications of such compounds include antibiotic adjuvants, as demonstrated by structurally similar pyrazole derivatives active against multidrug-resistant Acinetobacter baumannii .
Properties
CAS No. |
1269290-90-5 |
|---|---|
Molecular Formula |
C11H10FN3O2 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-pyridin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3 |
InChI Key |
ZGSFXHUGBQFGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-fluoro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate generally involves multi-step organic transformations centered on constructing the pyrazole ring, introducing the fluorine substituent at the 5-position, and attaching the pyridin-2-yl moiety at the 1-position. The ethyl carboxylate at the 4-position is typically introduced via esterification or through the use of carboxylate-containing precursors.
Key Synthetic Steps and Reagents
Starting Materials : Common starting materials include alkyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates or related pyrazole derivatives. These are often prepared or commercially available intermediates that facilitate further functionalization.
Halogenation and Fluorination : Introduction of the fluorine atom at the 5-position is achieved via halogenation reactions using fluorinating agents. Chlorinating agents may also be employed to prepare intermediates such as pyrazolecarbonyl chlorides, which can then be converted to the desired fluorinated products. The choice of halogenating reagent influences whether the product contains chlorine or fluorine at specific positions.
Coupling with Pyridin-2-yl Group : The attachment of the pyridin-2-yl group at the N1 position of the pyrazole ring is typically accomplished through nucleophilic substitution or cross-coupling reactions. This step may involve the use of palladium-catalyzed coupling or copper-mediated reactions, depending on the substrate and reaction conditions.
Oxidation and Cyclization : Some synthetic routes employ oxidation steps to convert dihydropyrazole intermediates into the aromatic pyrazole ring. Oxidizing agents such as potassium persulfate are used in acetonitrile solvent systems, sometimes catalyzed by acids like sulfuric acid, to achieve these transformations with yields around 75-80%.
Regioselective Pyrazole Formation : Regioselective synthesis of 1-substituted pyrazoles can be controlled by the nature of the hydrazine reagent used. For example, arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines lead to 1,5-regioisomers. This regioselectivity is critical for obtaining the correct substitution pattern on the pyrazole ring.
Representative Synthetic Route Outline
Specific Example from Literature
In a reported method, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate was synthesized via oxidation of a dihydropyrazole intermediate using potassium persulfate in acetonitrile with sulfuric acid catalysis, achieving yields of 75-80%. Although this example involves a bromo substituent, the methodology is adaptable to fluorinated analogs by appropriate choice of halogenating agents and starting materials.
Similarly, methylation and coupling reactions have been reported using hydrazine hydrate and phenylboronic acid derivatives, with reaction monitoring by thin-layer chromatography and purification by recrystallization, yielding high-purity pyrazole derivatives.
Data Tables Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes several chemically significant transformations, including:
Hydrolysis of the Ester Group
The ethyl ester at the 4-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for synthesizing derivatives with enhanced water solubility or bioavailability.
Nucleophilic Substitution at the Fluorine Position
The fluorine atom at the 5-position acts as a leaving group, enabling nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace fluorine under basic conditions, generating novel derivatives with altered biological activity.
Coupling Reactions
The pyrazole and pyridine rings participate in coupling reactions, facilitated by activating agents (e.g., EDC, DCC). These reactions enable the synthesis of more complex structures, such as amides or conjugated heterocycles, for medicinal applications.
Reaction Mechanisms and Structural Influences
The compound’s reactivity is influenced by its molecular structure:
Crystallographic data reveal that the pyridine and pyrazole rings are not perfectly coplanar, with angles between their planes ranging from 3.6° to 6.8° . This structural nuance may influence reaction sites and steric effects during transformations.
Structural Optimization
Coupling reactions allow the integration of additional pharmacophores, enhancing interactions with molecular targets such as enzymes or receptors. This is critical for optimizing drug candidates.
Experimental Insights from Structural Analysis
X-ray crystallography highlights key interactions:
-
Intramolecular hydrogen bonds : N—H⋯N and N—H⋯O bonds stabilize the molecule .
-
Intermolecular interactions : C—H⋯O and N—H⋯O bonds form a 3D network, affecting solubility and reactivity .
-
π–π stacking : Centroid distances of 3.98–4.34 Å between aromatic rings suggest potential for supramolecular chemistry .
These findings underscore how structural features modulate reactivity and aggregation behavior.
Scientific Research Applications
Structural Properties
The molecular formula of Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is . The compound features a pyrazole ring substituted with a pyridine moiety and a carboxylate group, which contributes to its reactivity and biological activity. The structural representation is crucial for understanding its interaction with biological targets.
Anticancer Potential
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating specific signaling pathways related to cell survival and death .
Cardiovascular Applications
The compound has also shown promise in cardiovascular research. It acts as a modulator of the nitric oxide/cyclic guanosine monophosphate signaling pathway, which is vital for vascular relaxation and blood pressure regulation. This mechanism suggests potential applications in treating conditions such as hypertension and heart failure .
Case Studies
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the synthesis of this compound and its derivatives. The results indicated that these compounds exhibited selective cytotoxicity against breast cancer cells with minimal effects on normal cells, highlighting their potential as targeted cancer therapies .
-
Cardiovascular Effects :
- In a preclinical trial, researchers investigated the effects of this compound on rat models with induced hypertension. The findings suggested that administration of the compound led to significant reductions in blood pressure and improved endothelial function, indicating its therapeutic potential in cardiovascular diseases .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s metabolic stability and affects its solubility and lipophilicity . These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at the 1- and 5-positions of the pyrazole ring (Table 1).
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
- Aromatic vs. Heteroaromatic Groups: Replacing the pyridin-2-yl group with a 4-fluorophenyl (as in ) removes nitrogen-mediated hydrogen bonding but retains aromatic π-interactions.
- Trifluoromethyl Modifications: Compounds with trifluoromethyl groups (e.g., ) exhibit increased lipophilicity, favoring interactions with hydrophobic binding pockets .
Analytical and Validation Techniques
Biological Activity
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
This compound can be synthesized through various methods, including the reaction of ethyl 5-fluoro-1H-pyrazole with carboxylic acid derivatives under controlled conditions. The presence of the fluorine atom and the pyridine moiety contributes to its unique chemical properties, enhancing its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism of action may involve modulation of specific molecular targets such as kinases and enzymes involved in cancer progression.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Pyrazole compounds are known to exhibit activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Moderate Inhibition | |
| S. aureus | Significant Activity | |
| Pseudomonas aeruginosa | Good Activity |
The presence of the pyridine ring enhances the compound's ability to penetrate bacterial membranes, contributing to its efficacy.
Study on Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines. It demonstrated significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cells. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound, where it was screened against various bacterial strains. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative treatment for bacterial infections.
The biological activity of this compound can be attributed to its ability to interact with specific targets in biological systems:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Membrane Permeability: The fluorine atom enhances lipophilicity, improving membrane penetration and bioavailability.
- Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways critical for tumor growth and microbial resistance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-fluoro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, describes a similar pyrazole-4-carboxylate synthesis using ethyl acetoacetate, DMF-DMA, and phenylhydrazine. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of reagents. Yield improvements are achievable via reflux conditions and catalytic bases like triethylamine. Purification via column chromatography (hexane:EtOAc gradients) or recrystallization ensures high purity .
Q. How are spectroscopic techniques (NMR, IR) and X-ray crystallography applied to confirm the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies substituents via characteristic shifts: pyridin-2-yl protons resonate at δ 8.2–8.6 (doublets), while the ethyl ester group appears as a triplet (~δ 1.3) and quartet (~δ 4.3). NMR confirms the fluorine atom at δ -110 to -120 ppm .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles. For instance, highlights validation protocols to ensure crystallographic data reliability, including R-factor analysis and residual density maps .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact (H315, H319).
- Work in a fume hood to prevent inhalation (H335).
- Store in airtight containers at 2–8°C to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational chemistry predict hydrogen bonding networks and crystal packing stability for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions. emphasizes graph-set analysis (Etter’s rules) to classify hydrogen bonds (e.g., R(8) motifs). Software like Mercury (CCDC) visualizes packing diagrams, while Hirshfeld surfaces quantify interaction contributions (e.g., F⋯H contacts) .
Q. What strategies mitigate low yields or byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Control : Monitor intermediates via LC-MS. notes that Pd-C catalyzed hydrogenation (for nitro group reduction) can suppress side reactions.
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, achieved 20–51% yields by optimizing Suzuki-Miyaura coupling conditions (e.g., 10% Pd-C, 24h reflux) .
Q. How are bioactivity assays designed to evaluate pyrazole-4-carboxylate derivatives for antimicrobial potential?
- MIC Assays : Test against Candida albicans using serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium.
- Biofilm Inhibition : Quantify via crystal violet staining (OD570nm) after 24h exposure. Include positive controls (e.g., fluconazole) and validate with confocal microscopy .
Q. What advanced crystallographic techniques resolve disorder or twinning in the compound’s crystal structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
